![molecular formula C15H16Cl3N3 B6188850 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2648946-41-0](/img/new.no-structure.jpg)
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C15H15Cl2N3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with o-phenylenediamine to form the benzodiazole ring. This intermediate is then reacted with ethylenediamine to introduce the ethan-1-amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[4-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[4-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
The uniqueness of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride lies in its specific substitution pattern on the phenyl ring and the presence of the benzodiazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2648946-41-0 |
---|---|
Molecular Formula |
C15H16Cl3N3 |
Molecular Weight |
344.7 |
Purity |
0 |
Origin of Product |
United States |
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